molecular formula C8H15Cl2N3O2 B8805168 Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 4216-91-5

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No. B8805168
CAS RN: 4216-91-5
M. Wt: 256.13 g/mol
InChI Key: UTSKMJBFWZOTOD-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-methyl-1H-imidazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9N3 . It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-imidazol-4-yl)methanamine” consists of a 1H-imidazole ring attached to a methanamine group . The SMILES string representation of this compound is Cn1cnc(CN)c1 .


Physical And Chemical Properties Analysis

“(1-methyl-1H-imidazol-4-yl)methylamine” is a liquid at room temperature . Its InChI key is YSEAGFBRAQOCFM-UHFFFAOYSA-N .

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger”. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

CAS RN

4216-91-5

Product Name

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-4-6(10-5-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

UTSKMJBFWZOTOD-KLXURFKVSA-N

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC)N.Cl.Cl

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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